1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide, also known as QNZ, is a synthetic compound that has been widely used in scientific research. QNZ belongs to the quinoxaline family and is a potent inhibitor of the NF-κB pathway.
作用機序
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus. This leads to the downregulation of NF-κB target genes, including those involved in cell survival, proliferation, and inflammation.
Biochemical and physiological effects:
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has also been shown to reduce inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
One advantage of using 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in lab experiments is its potency and specificity for the NF-κB pathway. However, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide can also have off-target effects, and its use may not be appropriate for all experimental systems. Additionally, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide can be toxic at high concentrations, and its effects can be influenced by the cell type and experimental conditions.
将来の方向性
There are several future directions for the use of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in scientific research. One area of interest is the development of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide analogs with improved potency and specificity. Another area of interest is the use of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide may have potential as a therapeutic agent for the treatment of viral infections, as NF-κB plays a role in the immune response to viral infections. Further studies are needed to explore these potential applications of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide.
Conclusion:
In conclusion, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research for its ability to inhibit the NF-κB pathway. 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases. However, its use in lab experiments can be limited by its toxicity and off-target effects. Future research should focus on developing 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide analogs with improved potency and specificity, as well as exploring its potential use in combination with other drugs and for the treatment of viral infections.
合成法
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chloro-3-nitroquinoxaline with morpholine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through the reaction of the intermediate with piperidinecarboxylic acid.
科学的研究の応用
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has been extensively used in scientific research, particularly in the field of cancer research. Its ability to inhibit the NF-κB pathway has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, and colon cancer. 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of inflammation and autoimmune diseases.
特性
IUPAC Name |
1-(3-morpholin-4-ylquinoxalin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c19-16(24)13-5-7-22(8-6-13)17-18(23-9-11-25-12-10-23)21-15-4-2-1-3-14(15)20-17/h1-4,13H,5-12H2,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXLBSASDCLTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。